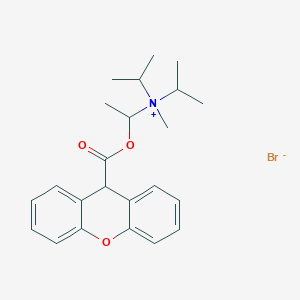
N-(1-((9H-Xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-methylpropan-2-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide, also known as propantheline bromide, is a muscarinic antagonist used primarily as an antispasmodic agent. It is utilized in the treatment of various conditions such as rhinitis, urinary incontinence, and ulcers. At higher doses, it exhibits nicotinic effects, leading to neuromuscular blocking .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propantheline bromide is synthesized by reacting xanthene-9-carboxylic acid chloride with 2-di-iso-propylaminoethanol to form an ester. This ester is then reacted with methyl bromide to produce the quaternary salt, propantheline bromide .
Industrial Production Methods
The industrial production of propantheline bromide involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets regulatory standards for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions
Propantheline bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced, although this is less common.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the bromide ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Aplicaciones Científicas De Investigación
Propantheline bromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of quaternary ammonium salts.
Biology: It is studied for its effects on muscarinic receptors and its role in neuromuscular blocking.
Medicine: It is used in the treatment of gastrointestinal disorders, urinary incontinence, and rhinitis.
Industry: It is used in the formulation of various pharmaceutical products.
Mecanismo De Acción
Propantheline bromide exerts its effects by blocking muscarinic receptors, thereby inhibiting the action of acetylcholine. This leads to a reduction in smooth muscle spasms and decreased secretions in the gastrointestinal tract. At higher doses, it also blocks nicotinic receptors, resulting in neuromuscular blocking .
Comparación Con Compuestos Similares
Similar Compounds
Atropine: Another muscarinic antagonist with similar antispasmodic effects but a different chemical structure.
Scopolamine: Similar in function but used primarily for motion sickness.
Hyoscyamine: Used for similar indications but has a different pharmacokinetic profile.
Uniqueness
Propantheline bromide is unique due to its specific chemical structure, which allows it to be highly effective as an antispasmodic agent with both muscarinic and nicotinic blocking effects. This dual action makes it particularly useful in treating a variety of conditions .
Propiedades
IUPAC Name |
methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30NO3.BrH/c1-15(2)24(6,16(3)4)17(5)26-23(25)22-18-11-7-9-13-20(18)27-21-14-10-8-12-19(21)22;/h7-17,22H,1-6H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDBNGQHCDRTKM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+](C)(C(C)C)C(C)OC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














